2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE typically involves the condensation of 2-mercapto-5-methylbenzimidazole with 2-chloro-N-(2-methylphenyl)acetamide . The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to inhibit microtubule polymerization, which disrupts cell division and leads to cell death. This mechanism is particularly relevant in its anticancer and antiparasitic activities . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with antimicrobial properties.
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(5-NITRO-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE: A related compound with a thiazole ring and nitro group, known for its antimicrobial activity.
Uniqueness
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of a benzimidazole ring, a sulfanyl group, and a substituted acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H17N3OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c1-11-7-8-14-15(9-11)20-17(19-14)22-10-16(21)18-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
DAEKFZFLRXXQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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